molecular formula C9H7BrClNO B13695310 7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one

7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B13695310
M. Wt: 260.51 g/mol
InChI Key: QIBJSHJFKAKTER-UHFFFAOYSA-N
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Description

7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One possible route includes:

    Starting Material: The synthesis may begin with a suitable isoquinoline derivative.

    Halogenation: Introduction of bromine and chlorine atoms through halogenation reactions using reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions.

    Cyclization: Formation of the dihydroisoquinoline ring through cyclization reactions, possibly involving catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

  • Use of continuous flow reactors for efficient halogenation.
  • Catalysts to enhance reaction rates and selectivity.
  • Purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction to less oxidized forms using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-3,4-dihydroisoquinolin-1(2H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    8-chloro-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom, which may influence its chemical properties and applications.

    3,4-dihydroisoquinolin-1(2H)-one: Lacks both halogen atoms, serving as a simpler analog for comparison.

Uniqueness

The presence of both bromine and chlorine atoms in 7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one makes it unique, potentially offering distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H7BrClNO

Molecular Weight

260.51 g/mol

IUPAC Name

7-bromo-8-chloro-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H7BrClNO/c10-6-2-1-5-3-4-12-9(13)7(5)8(6)11/h1-2H,3-4H2,(H,12,13)

InChI Key

QIBJSHJFKAKTER-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2Cl)Br

Origin of Product

United States

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